molecular formula C20H23FN2O5S B486593 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine CAS No. 727420-54-4

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B486593
CAS No.: 727420-54-4
M. Wt: 422.5g/mol
InChI Key: QUHBQEHKXQHGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the sulfonylated piperazine under appropriate conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzodioxole moiety and an ethoxy-fluorophenyl sulfonyl group. Its molecular formula is C20H24FNO4SC_{20}H_{24}FNO_4S, and it has a molecular weight of 397.47 g/mol. The structure can be represented as follows:

Structure C20H24FNO4S\text{Structure }\text{C}_{20}\text{H}_{24}\text{FNO}_{4}\text{S}

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, influencing neurotransmitter release and potentially impacting mood and cognition.
  • Serotonergic Activity : It may also interact with serotonin receptors, which could be relevant for mood disorders.
  • Inhibition of Kinases : Preliminary studies suggest it may inhibit specific kinases involved in cellular signaling pathways, which could lead to therapeutic effects in cancer treatment.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntidepressantPotential modulation of serotonergic and dopaminergic systems
AnticancerInhibition of kinase activity linked to tumor growth
NeuroprotectivePossible protective effects against neurodegeneration

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound.

  • Antidepressant Effects : A study demonstrated that similar piperazine derivatives showed significant improvement in depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic signaling .
  • Anticancer Activity : Research on structurally related compounds indicated that they effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation .
  • Neuroprotective Properties : In vitro studies suggested that compounds with similar structures offered neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-2-26-19-12-16(4-5-17(19)21)29(24,25)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,2,7-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHBQEHKXQHGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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